molecular formula C18H17N3O4 B12177768 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B12177768
M. Wt: 339.3 g/mol
InChI Key: ULSYFIRKOOVBRU-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxin moiety and a quinazolinamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 6,7-dimethoxyquinazolin-4-amine under controlled conditions. The reaction is often carried out in the presence of a suitable base, such as sodium carbonate, and a polar aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to altered cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine stands out due to its unique combination of benzodioxin and quinazolinamine moieties

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine

InChI

InChI=1S/C18H17N3O4/c1-22-15-8-12-13(9-16(15)23-2)19-10-20-18(12)21-11-3-4-14-17(7-11)25-6-5-24-14/h3-4,7-10H,5-6H2,1-2H3,(H,19,20,21)

InChI Key

ULSYFIRKOOVBRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)OCCO4)OC

Origin of Product

United States

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